4,5-Dihydronaphtho[1,2-d]thiazol-2-amine
Description
The compound "4,5-Dihydronaphtho[1,2-d]thiazol-2-amine" is a chemical entity that can be associated with a class of compounds that exhibit a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with various precursors and catalysts. For instance, the synthesis of thiazolidinones and benzothiazepinones from tetrahydronaphthalen-1-amine involves a one-pot reaction with mercaptoacetic acid and arenealdehydes, catalyzed by p-TsOH . This suggests that similar synthetic routes could be employed for the synthesis of "4,5-Dihydronaphtho[1,2-d]thiazol-2-amine," potentially involving naphthalene derivatives and sulfur-containing reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to "4,5-Dihydronaphtho[1,2-d]thiazol-2-amine" has been studied using various spectroscopic and computational techniques. For example, the molecular structure of a related compound was investigated using FT-IR, FT-Raman, NMR, and DFT calculations, which provided insights into the coherence between theoretical and experimental values, as well as information on vibrations, geometrical parameters, and electronic properties . These techniques could be applied to "4,5-Dihydronaphtho[1,2-d]thiazol-2-amine" to gain a detailed understanding of its structure.
Chemical Reactions Analysis
The reactivity of naphthoquinone derivatives provides a glimpse into the potential chemical reactions of "4,5-Dihydronaphtho[1,2-d]thiazol-2-amine." For instance, the reaction of naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate leads to tetracyclic compounds with thiazolidinone or thiazinone rings . This indicates that the compound may also undergo reactions with acetylenic reagents to form complex fused ring systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds can be characterized by their crystal structures, as well as by computational chemistry methods. The crystal structure of a thiazol-2-amine derivative was determined by single-crystal X-ray diffraction, revealing information about the crystal system, space group, and intermolecular interactions . Additionally, computational methods can predict properties such as molecular stability, charge distribution, and reactivity. These methods could be used to predict the properties of "4,5-Dihydronaphtho[1,2-d]thiazol-2-amine."
properties
IUPAC Name |
4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFXIXZWTWCVBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351441 | |
Record name | 4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine | |
CAS RN |
34176-49-3 | |
Record name | 4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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